molecular formula C12H23NO3S B14232249 8-(4-Sulfanylbutanamido)octanoic acid CAS No. 538328-51-7

8-(4-Sulfanylbutanamido)octanoic acid

Cat. No.: B14232249
CAS No.: 538328-51-7
M. Wt: 261.38 g/mol
InChI Key: PDOLPAMDFCQGOH-UHFFFAOYSA-N
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Description

8-(4-Sulfanylbutanamido)octanoic acid is a synthetic derivative of octanoic acid (a medium-chain saturated fatty acid) modified with a 4-sulfanylbutanamido group at the eighth carbon position. This structural modification introduces a sulfhydryl (-SH) moiety, which may enhance its antioxidant properties, alter solubility, or influence interactions with biological targets such as enzymes or receptors.

Properties

CAS No.

538328-51-7

Molecular Formula

C12H23NO3S

Molecular Weight

261.38 g/mol

IUPAC Name

8-(4-sulfanylbutanoylamino)octanoic acid

InChI

InChI=1S/C12H23NO3S/c14-11(7-6-10-17)13-9-5-3-1-2-4-8-12(15)16/h17H,1-10H2,(H,13,14)(H,15,16)

InChI Key

PDOLPAMDFCQGOH-UHFFFAOYSA-N

Canonical SMILES

C(CCCC(=O)O)CCCNC(=O)CCCS

Origin of Product

United States

Preparation Methods

The synthesis of 8-(4-Sulfanylbutanamido)octanoic acid can be achieved through several synthetic routes. One common method involves the reaction of octanoic acid with 4-sulfanylbutanamide under specific reaction conditions. The reaction typically requires the use of a catalyst and controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

8-(4-Sulfanylbutanamido)octanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may lead to the formation of sulfonic acid derivatives .

Scientific Research Applications

8-(4-Sulfanylbutanamido)octanoic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential role in metabolic pathways and interactions with biological molecules. In medicine, it could be explored for its therapeutic potential, particularly in the development of new drugs. In industry, it may be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 8-(4-Sulfanylbutanamido)octanoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group in the compound can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the amido group may interact with enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between 8-(4-Sulfanylbutanamido)octanoic acid and related octanoic acid derivatives:

Compound Structural Features Biological Activity Key Findings
Octanoic Acid C8 straight-chain saturated fatty acid Energy substrate in MCT diets; modulates lipid metabolism Reduces bone formation markers (ALP) and increases bone resorption (TRAP) .
DCP-LA Cyclopropane-modified octanoic acid derivative Specific activator of PKCδ; neuroprotective potential Enhances synaptic plasticity in neuronal studies .
8-(1H-Benzotriazol-1-ylamino)-octanoic Acid Benzotriazole-substituted octanoic acid Unknown; likely used in synthetic chemistry or drug discovery Requires controlled storage conditions due to instability .
8-(4-Sulfanylbutanamido)octanoic Acid Octanoic acid with sulfanylbutanamido group at C8 Hypothesized antioxidant or enzyme-modulating activity No direct data; sulfhydryl group may enhance redox activity or metal chelation.

Metabolic and Pharmacokinetic Profiles

  • Octanoic Acid: Rapidly absorbed and metabolized in the liver for energy production. Found in MCT supplements and natural sources like coconut oil. Long-term use linked to bone mineral density loss in mice .
  • DCP-LA : Cyclopropane rings increase lipid solubility and stability, enabling blood-brain barrier penetration for neuroprotective effects .

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